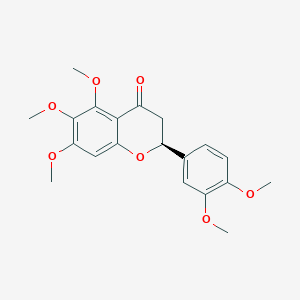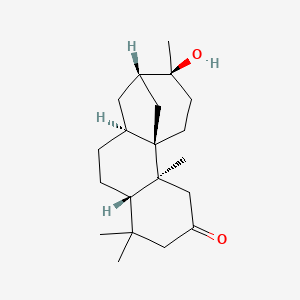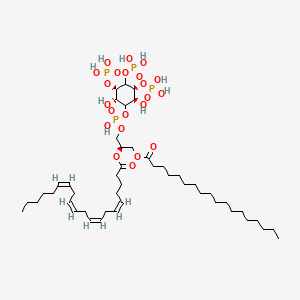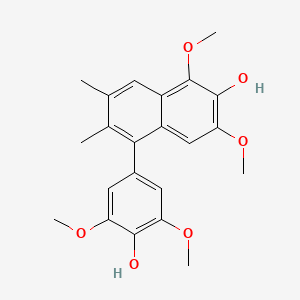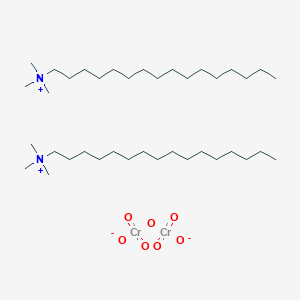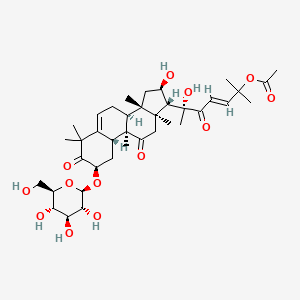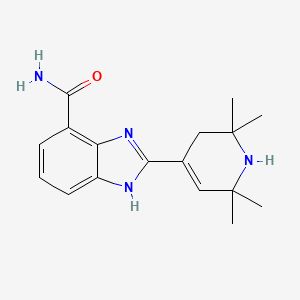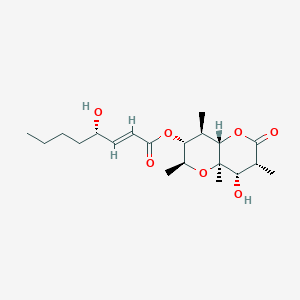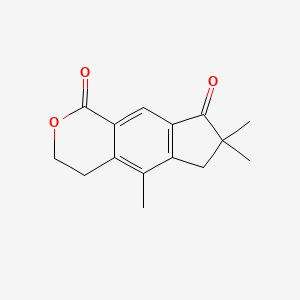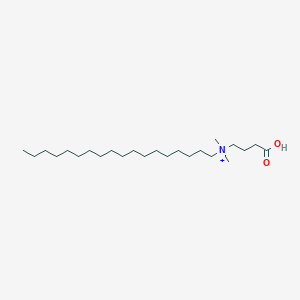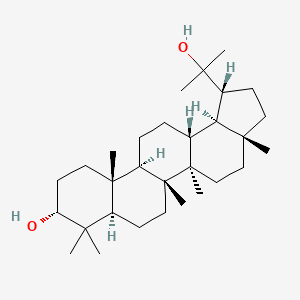![molecular formula C13H15N5OS B1244176 (2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-methoxy-3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antimicrobial and Antitubercular Potential
Thiazoles and their derivatives, including compounds similar to (2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide, have shown significant potential as antimicrobial and antitubercular agents. A study by Prasad and Nayak (2016) on related thiazoles derivatives reported moderate anti-TB activities against M. tuberculosis (H37 RV Strain) and excellent antibacterial activity for some compounds in this class (Prasad & Nayak, 2016).
Synthesis of Pyrazolylthiazole Derivatives
In the context of synthesizing pyrazolylthiazole derivatives, compounds structurally related to (2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide have been developed. Hassan, Bebair, and El-Gamal (2014) detailed a multistep reaction process to form such derivatives, which could be relevant in pharmaceutical and agrochemical industries (Hassan, Bebair, & El-Gamal, 2014).
Heterocyclic Ring Formation
The reaction of N-substituted hydrazinecarbothioamides has been used to afford various heterocyclic rings, including 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide, and others. Aly et al. (2018) demonstrated that under gentle heating, these reactions behaved differently, leading to the formation of diverse compounds, suggesting a potential avenue for synthesizing derivatives of (2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide (Aly et al., 2018).
Anticancer Activity
Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing promising anticancer activity against the breast carcinoma cell line MCF-7. This indicates the potential of (2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide in cancer research (Gomha, Salah, & Abdelhamid, 2014).
properties
Molecular Formula |
C13H15N5OS |
|---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
[(E)-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H15N5OS/c1-9-11(8-15-16-13(14)20)12(19-2)18(17-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H3,14,16,20)/b15-8+ |
InChI Key |
QJUFAXHRSNZJBS-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=S)N)OC)C2=CC=CC=C2 |
SMILES |
CC1=NN(C(=C1C=NNC(=S)N)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=S)N)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



